Bimiralisib hydrochloride
Description
Bimiralisib hydrochloride (PQR309) is a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. It targets key nodes in the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in cell growth, survival, and metabolism. Dysregulation of this pathway is common in cancers, making it a therapeutic target.
In a first-in-human, randomized controlled trial, topical 2% bimiralisib gel was tested in healthy volunteers and early-stage cutaneous T-cell lymphoma (CTCL) patients. Systemic exposure was higher in CTCL patients (mean plasma Cavg: 4.49 ng/mL) compared to healthy volunteers (0.96 ng/mL), suggesting altered pharmacokinetics in diseased skin .
Properties
IUPAC Name |
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O2.ClH/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27;/h9-10H,1-8H2,(H2,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBNQGZQKUMKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820902-72-4 | |
| Record name | Bimiralisib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820902724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIMIRALISIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TX74TFO41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bimiralisib hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The key steps include:
Formation of the Core Structure: The core structure is typically synthesized through a series of condensation reactions involving pyridine and triazine derivatives.
Functionalization: The core structure is then functionalized by introducing morpholine and trifluoromethyl groups through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bimiralisib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of partially reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, partially reduced triazine derivatives, and various substituted analogs .
Scientific Research Applications
Bimiralisib hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Bimiralisib hydrochloride exerts its effects by inhibiting both PI3K and mTOR kinases. The inhibition of these kinases disrupts the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. By blocking this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound targets multiple isoforms of PI3K and mTOR, making it effective against a broad range of cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Class and Mechanism
Bimiralisib belongs to a class of dual PI3K/mTOR inhibitors. Below is a comparison with structurally and mechanistically related compounds:
Key Research Findings
- Bimiralisib’s Lack of Efficacy : Despite achieving therapeutic skin concentrations, bimiralisib failed to reduce CTCL lesions. This contrasts with idelalisib’s success in B-cell malignancies, suggesting PI3Kδ may be more critical in lymphoid cancers than dual PI3K/mTOR inhibition .
- Toxicity Trade-offs: Dual inhibitors like dactolisib and bimiralisib face challenges balancing target coverage and tolerability.
Data Tables
Table 1: Pharmacokinetic Comparison in Plasma
| Compound | Route | Cavg (ng/mL) | Skin Concentration | Key Toxicity |
|---|---|---|---|---|
| Bimiralisib | Topical | 4.49 (CTCL) | 5.3 µg/g | Mild irritation |
| Idelalisib | Oral | 1,500 | N/A | Hepatotoxicity |
| Copanlisib | IV | 1,200 | N/A | Hyperglycemia |
Table 2: Clinical Response Rates
| Compound | Disease | ORR/Clinical Benefit | Reference |
|---|---|---|---|
| Bimiralisib | CTCL | 0% (no improvement) | |
| Idelalisib | Relapsed CLL | 57% | |
| Copanlisib | Relapsed follicular lymphoma | 59% |
Discussion
Bimiralisib’s lack of efficacy in CTCL contrasts with the success of other PI3K inhibitors in hematologic malignancies. This may reflect differences in disease biology (e.g., CTCL’s reliance on non-PI3K pathways) or insufficient target engagement despite adequate drug levels . Future studies could explore combination therapies or biomarkers to identify PI3K/mTOR-dependent subtypes.
Q & A
Q. What steps ensure reproducibility of this compound studies across laboratories?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo work: detail animal strain, age, and housing conditions. Share raw data (e.g., spectra, dose-response curves) in supplementary files. Use standardized reagents (e.g., ATCC cell lines) and disclose instrument calibration protocols. Cross-validate key findings with independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
